molecular formula C11H8ClN3 B2661204 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline CAS No. 885525-06-4

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline

Cat. No.: B2661204
CAS No.: 885525-06-4
M. Wt: 217.66
InChI Key: QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline is a synthetic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. Its core structure is part of the quinazoline scaffold, a privileged motif in drug discovery known for its diverse biological activities and ability to interact with multiple enzymatic targets . Preliminary investigations into related pyrazolo[1,5-a]quinazoline derivatives suggest potential research applications in two primary areas. First, this chemotype has shown promise in screening for anti-inflammatory activity. Compounds with this scaffold have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in human immune cells, a key pathway in the inflammatory response . The potential mechanism of action for such effects may involve binding to mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK), which are critical regulators of inflammation . Second, structurally analogous compounds are being explored in neuroscience research as modulators of metabotropic glutamate receptors (mGluRs), specifically as negative allosteric modulators (NAMs) for mGlu2 and mGlu3 receptors, which are targets for psychiatric and neurodegenerative diseases . Researchers value this scaffold for its synthetic versatility, which allows for functionalization at various positions to explore structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-6-10-13-11(12)8-4-2-3-5-9(8)15(10)14-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[1,5-a]quinazoline Scaffold: A Versatile Core for Novel mGlu2/3 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]quinazoline chemical scaffold as a source of negative allosteric modulators (NAMs) for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). While the initial focus of this exploration was the specific analog 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline, the available public domain data for this exact molecule is limited. Therefore, this guide will focus on the broader, well-documented pyrazolo[1,5-a]quinazoline class, with a particular emphasis on a potent, well-characterized exemplar from this series: 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one . This approach provides a robust, data-driven foundation for researchers and drug development professionals interested in this promising class of compounds.

Introduction: The Therapeutic Rationale for mGlu2/3 Negative Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system (CNS).[1] The group II mGluRs, comprising mGlu2 and mGlu3, have emerged as significant targets for the treatment of a range of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, and schizophrenia.[1] These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release.

Negative allosteric modulators (NAMs) of mGlu2/3 offer a sophisticated therapeutic strategy. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, providing a more nuanced and potentially safer modulation of receptor activity.[1] Preclinical studies have demonstrated that mGlu2/3 NAMs can elicit rapid antidepressant-like effects, mirroring some of the actions of ketamine but without its undesirable side effects.[2]

The pyrazolo[1,5-a]quinazoline scaffold has been identified as a promising chemotype for the development of dual mGlu2/3 NAMs.[1][3] Small structural modifications to this core can lead to significant changes in pharmacological activity, highlighting its potential for fine-tuning drug-like properties.[1]

The Pyrazolo[1,5-a]quinazoline Core: Synthesis and Structure-Activity Relationships (SAR)

The development of potent and selective mGlu2/3 NAMs from the pyrazolo[1,5-a]quinazoline scaffold has been a subject of intensive medicinal chemistry efforts. A representative synthetic approach to this class of compounds is outlined below.

General Synthetic Pathway

The synthesis of substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones typically involves a multi-step sequence. A common strategy begins with the conversion of a substituted 2-aminobenzoic acid to a corresponding hydrazine. This intermediate is then condensed with a substituted benzoylacetonitrile under microwave irradiation to construct the core pyrazolo[1,5-a]quinazolin-5(4H)-one ring system. Subsequent modifications, such as Suzuki coupling to introduce aryl or heteroaryl groups and N-alkylation, allow for the generation of a diverse library of analogs for SAR studies.[1]

G cluster_synthesis General Synthetic Scheme A Substituted 2-Aminobenzoic Acid B Hydrazine Intermediate A->B Hydrazine Formation D Pyrazolo[1,5-a]quinazolin-5(4H)-one Core B->D Microwave Condensation C Substituted Benzoylacetonitrile C->D E Suzuki Coupling (Aryl/Heteroaryl Introduction) D->E F N-Alkylation E->F G Final Analog Library F->G

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]quinazoline analogs.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrazolo[1,5-a]quinazoline core have yielded crucial insights into the structural requirements for potent mGlu2/3 NAM activity. Key areas of the molecule that have been explored include substitutions on the pyrazole ring, additions to the quinazoline ring system, and N-alkylation of the quinazolinone nitrogen.[1]

For instance, in a reported series of analogs, the introduction of a pyrimidin-5-yl group at the 8-position of the quinazoline ring was found to significantly enhance potency at both mGlu2 and mGlu3 receptors.[1] This led to the identification of 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (Compound 10b) as a particularly potent dual mGlu2/3 NAM.[1]

Pharmacological Profile of a Potent Exemplar: Compound 10b

Compound 10b serves as a well-characterized example of the therapeutic potential of the pyrazolo[1,5-a]quinazoline scaffold.

In Vitro Potency and Selectivity

Compound 10b has demonstrated potent inhibitory activity at both mGlu2 and mGlu3 receptors in in vitro functional assays. The table below summarizes its reported potency.[1]

ReceptorIC50 (nM)pIC50 (mean ± SEM)
mGlu22456.611 ± 0.055
mGlu3787.108 ± 0.073

Table 1: In vitro potency of 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (Compound 10b) at mGlu2 and mGlu3 receptors.[1]

Importantly, this compound exhibited excellent selectivity against other mGluR subtypes, a critical feature for minimizing off-target effects.[1]

Mechanism of Action: Negative Allosteric Modulation

To confirm its mechanism of action, Compound 10b was evaluated in the presence of varying concentrations of glutamate. The results demonstrated that it diminished the response to glutamate in a dose-dependent manner at both mGlu2 and mGlu3 receptors. This is characteristic of a negative allosteric modulator rather than a competitive orthosteric antagonist.[1]

G cluster_moa Mechanism of Negative Allosteric Modulation Glutamate Glutamate (Orthosteric Ligand) Receptor mGlu2/3 Receptor Glutamate->Receptor Binds to Orthosteric Site NAM Pyrazolo[1,5-a]quinazoline NAM (Allosteric Ligand) NAM->Receptor Binds to Allosteric Site Response Reduced Cellular Response Receptor->Response Inhibits Signal Transduction

Caption: Schematic of mGlu2/3 negative allosteric modulation.

Experimental Protocols for Characterization

The characterization of novel mGlu2/3 NAMs from the pyrazolo[1,5-a]quinazoline series involves a standardized set of in vitro and in vivo assays.

In Vitro Functional Assays

A common method for assessing the potency and efficacy of mGlu2/3 modulators is the thallium flux assay. This assay is typically performed in HEK293 cells co-expressing the target mGlu receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel. Activation of the Gi/o-coupled mGlu2/3 receptor by glutamate leads to the opening of the GIRK channel and an influx of thallium, which can be detected by a fluorescent dye. NAMs will inhibit this glutamate-induced thallium flux in a concentration-dependent manner.

Step-by-Step Thallium Flux Assay Protocol:

  • Cell Culture: Maintain HEK293 cells co-expressing the human mGlu2 or mGlu3 receptor and GIRK1/2 channels in appropriate culture medium.

  • Plating: Seed cells into 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a thallium-sensitive fluorescent dye loading buffer to each well. Incubate for 1 hour at room temperature.

  • Compound Addition: Add the pyrazolo[1,5-a]quinazoline test compounds at various concentrations to the assay plates.

  • Glutamate Stimulation: Add a fixed concentration of glutamate (typically an EC80 concentration to elicit a robust response) to stimulate the receptors.

  • Thallium Addition and Signal Detection: Simultaneously add a thallium-containing buffer and measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the concentration-response curves and determine the IC50 values for the test compounds.

Preclinical In Vivo Models

The antidepressant and anxiolytic potential of mGlu2/3 NAMs can be evaluated in a variety of rodent models.

  • Learned Helplessness Model: This model is used to assess antidepressant efficacy. Animals are subjected to inescapable foot shocks, which induces a "helpless" state characterized by a failure to escape subsequent escapable shocks. Effective antidepressants can reverse this learned helplessness.

  • Conditioned Fear Stress (CFS) Model: This model is employed to evaluate anxiolytic activity. Animals are trained to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a foot shock). Anxiolytic compounds will reduce the freezing behavior exhibited in response to the conditioned stimulus.

Future Directions and Therapeutic Potential

The pyrazolo[1,5-a]quinazoline scaffold represents a promising starting point for the development of novel therapeutics for CNS disorders. While dual mGlu2/3 NAMs have shown preclinical efficacy, there is also growing interest in developing subtype-selective mGlu2 or mGlu3 NAMs to further dissect the specific roles of these receptors and potentially achieve a more refined therapeutic profile with fewer side effects.

Further optimization of the pharmacokinetic and pharmacodynamic properties of pyrazolo[1,5-a]quinazoline analogs will be crucial for their advancement into clinical development. The encouraging preclinical data for mGlu2/3 NAMs in models of depression and anxiety suggest that this class of compounds holds significant promise for addressing the unmet medical needs of patients with these debilitating conditions.

References

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. (URL: [Link])

  • mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed. (URL: [Link])

  • Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs - PubMed. (URL: [Link])

  • Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs | Request PDF. (URL: [Link])

Sources

The Pyrazolo[1,5-a]quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrazolo[1,5-a]quinazoline core, a fused heterocyclic system comprising a pyrazole ring annulated to a quinazoline moiety, has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse pharmacological profile. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various enzymes and receptors. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the pyrazolo[1,5-a]quinazoline scaffold, offering insights for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies: Building the Pyrazolo[1,5-a]quinazoline Core

The synthetic versatility of the pyrazolo[1,5-a]quinazoline scaffold allows for the creation of diverse chemical libraries. A common and effective strategy involves the condensation of 5-aminopyrazoles with various bielectrophilic reagents.[1]

One prevalent method for the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones involves a copper-catalyzed cascade reaction of 2-bromobenzoates with 5-aminopyrazoles.[2] Another approach utilizes the reaction of 2-hydrazinylbenzoic acid with 3-oxoalkanenitriles.[2] Furthermore, multicomponent reactions have been developed, for instance, the reaction of 3(5)-amino-4-phenylpyrazole with aromatic aldehydes and cyclohexanone.[2]

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_diversification Further Diversification 5_aminopyrazole 5-Aminopyrazole Derivatives condensation Cyclocondensation Reaction 5_aminopyrazole->condensation bielectrophile Bielectrophilic Reagents (e.g., 2-halobenzoic acids, β-ketoesters) bielectrophile->condensation scaffold Pyrazolo[1,5-a]quinazoline Core condensation->scaffold functionalization Functional Group Interconversion (e.g., Suzuki coupling, N-alkylation) scaffold->functionalization final_compounds Diverse Library of Pyrazolo[1,5-a]quinazolines functionalization->final_compounds

General synthetic workflow for pyrazolo[1,5-a]quinazolines.

These synthetic routes offer flexibility in introducing a variety of substituents at different positions of the scaffold, which is crucial for tuning the pharmacological activity and optimizing drug-like properties. For instance, N-alkylation and Suzuki coupling reactions are commonly employed to further functionalize the core structure.[3]

Biological Activity Profile: A Multi-Target Scaffold

The pyrazolo[1,5-a]quinazoline scaffold has demonstrated a remarkable range of biological activities, positioning it as a valuable starting point for the development of drugs targeting a multitude of diseases.

Anticancer Activity

The pyrazolo[1,5-a]quinazoline core is a prominent feature in the design of novel anticancer agents, with derivatives exhibiting activity against various cancer cell lines through diverse mechanisms of action.

a) Kinase Inhibition:

A significant number of pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][5]

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown inhibitory activity against CDKs, which are crucial for cell cycle progression.[6]

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazolo[1,5-a]quinazolines act as EGFR inhibitors, a well-established target in cancer therapy.[7]

  • Tropomyosin Receptor Kinases (Trks): This scaffold has been utilized to develop inhibitors of Trk kinases, which are implicated in the growth and survival of various tumors.[8]

The general mechanism of action for kinase inhibition involves the pyrazolo[1,5-a]quinazoline derivative binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.

Kinase_Inhibition PZQ Pyrazolo[1,5-a]quinazoline Derivative Kinase Protein Kinase (e.g., CDK, EGFR, Trk) PZQ->Kinase Competitively binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Leads to

Mechanism of kinase inhibition by pyrazolo[1,5-a]quinazolines.

b) Topoisomerase I Inhibition:

Some pyrazolo[1,5-a]quinazoline derivatives have been identified as non-camptothecin inhibitors of Topoisomerase I (Top1), an enzyme essential for DNA replication and transcription.[9] These compounds stabilize the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

c) Other Anticancer Mechanisms:

The anticancer activity of this scaffold also extends to other mechanisms, including the inhibition of tubulin polymerization and modulation of other signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity:

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazolo[1,5-c]quinazoline-triazole conjugates-MCF-72.3 - 6.1[6]
Pyrazolo[1,5-c]quinazoline-triazole conjugates-A5491.9 - 7.8[6]
Pyrazolo[1,5-c]quinazolinone derivativesEGFRMCF-71.31[7]
Pyrazolo[1,5-c]quinazolinone derivativesEGFRHepG21.89[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the pyrazolo[1,5-a]quinazoline scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents.[10][11]

a) Inhibition of the NF-κB Pathway:

Several pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor-kappa B (NF-κB) transcriptional pathway.[12] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

b) Targeting Mitogen-Activated Protein Kinases (MAPKs):

Molecular modeling and in vitro assays have demonstrated that some derivatives can bind to and inhibit MAPKs, including c-Jun N-terminal kinases (JNKs), p38α, and extracellular signal-regulated kinase 2 (ERK2).[12][13] These kinases are crucial components of signaling cascades that regulate inflammatory processes.

Quantitative Data on Anti-inflammatory Activity:

CompoundTarget/AssayIC50 (µM)Reference
13i (a pyrazolo[1,5-a]quinazoline derivative)NF-κB transcriptional activity< 50[12]
16 (a pyrazolo[1,5-a]quinazoline derivative)NF-κB transcriptional activity< 50[12]
Neurological Activity

The pyrazolo[1,5-a]quinazoline scaffold has shown significant potential in the development of therapeutics for neurological and psychiatric disorders.

a) Modulation of GABAA Receptors:

Certain derivatives of this scaffold have been identified as ligands for the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can modulate the activity of the receptor, leading to anxiolytic and other neurological effects.

b) Modulation of Metabotropic Glutamate Receptors (mGluRs):

Pyrazolo[1,5-a]quinazolin-5(4H)-ones have been developed as dual negative allosteric modulators (NAMs) of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3).[14] These receptors are implicated in a variety of psychiatric and neurodegenerative diseases, and their modulation represents a promising therapeutic strategy.

Quantitative Data on Neurological Activity:

Compound ClassTargetK_i (nM)Reference
Pyrazolo[1,5-a]quinazoline derivativeGABAA Receptor--
4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-onemGlu2/mGlu3 NAMIC50: 245 (mGlu2), 78 (mGlu3)[3]
Antimicrobial and Antiviral Activity

The pyrazolo[1,5-a]quinazoline scaffold has also demonstrated promising activity against a range of microbial pathogens.

a) Antibacterial and Antifungal Activity:

Derivatives of this scaffold have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.[1][15][16][17] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as MurA, which is involved in peptidoglycan biosynthesis.[18]

Quantitative Data on Antimicrobial Activity:

Compound ClassOrganismMIC (µg/mL)Reference
p-xylene-linked bis(pyrazolo[5,1-b]quinazolines)Various bacteria8.3[3]
(4-nitrophenyl)-linked pyrazolo[5,1-b]quinazolineVarious bacteria2.1[3]
1,2,4-Triazolo[1,5-a]quinazolinoneProteus mirabilis1.875[16]
1,2,4-Triazolo[1,5-a]quinazolinoneEscherichia coli3.75[16]
Pyrazolo[1,5-a]pyrimidine derivativeE. coli1.95[18]

b) Antiviral Activity:

While less explored, some pyrazolo[1,5-a]pyrimidine derivatives have shown antiviral activity against a range of RNA viruses.[19] For instance, some macrocyclic pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of NAK kinases, which are host proteins hijacked by viruses for entry and replication.[19][20] Additionally, some pyrazole derivatives have shown promise against coronaviruses.[21] However, more research is needed to fully elucidate the antiviral potential and mechanisms of action of the pyrazolo[1,5-a]quinazoline scaffold.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activity of pyrazolo[1,5-a]quinazoline derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Workflow:

MTT_Assay Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with pyrazolo[1,5-a]quinazoline derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]quinazoline compounds and add them to the wells. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the pyrazolo[1,5-a]quinazoline compound at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction, often by adding a solution containing EDTA.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the pyrazolo[1,5-a]quinazoline compounds.

  • Incubation: Incubate the cells for a sufficient period to allow for NF-κB activation and luciferase expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the pyrazolo[1,5-a]quinazoline compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Growth Assessment: After incubation, visually inspect the wells for turbidity (an indication of microbial growth) or measure the optical density using a microplate reader.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]quinazoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, demonstrating a broad and potent spectrum of biological activities. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of its pharmacological properties. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and neurological agents, as well as their emerging potential as antimicrobial and antiviral compounds, underscores the immense therapeutic promise of this heterocyclic system.

Future research in this area should focus on several key aspects. A deeper exploration of the antiviral and antimicrobial mechanisms of action is warranted to fully understand their potential in infectious disease therapy. Furthermore, the application of advanced computational methods, such as machine learning and artificial intelligence, could accelerate the design and optimization of novel pyrazolo[1,5-a]quinazoline-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate molecular interactions of this versatile scaffold continues to grow, so too will its impact on the development of next-generation therapeutics for a wide range of human diseases.

References

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

  • Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. Available at: [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at: [Link]

  • Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Available at: [Link]

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. Available at: [Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][2][3][18]triazines. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Available at: [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Available at: [Link]

  • Synthesis and antimicrobial activity of[2][3][18]triazіno[2,3- c]quinazoline – pyrazoline hybrids. Available at: [Link]

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Available at: [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Available at: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Available at: [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Available at: [Link]

  • 1218-1222 Research Article New pyrazolo[1,5-a]pyrimidine and pyr. Available at: [Link]

  • Antiviral activity of quinazoline derivatives. Available at: [Link]

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available at: [Link]

  • synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives. Available at: [Link]

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. Available at: [Link]

Sources

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline target selectivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

The compound 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline (hereafter referred to as 5-Cl-PMQ ) is not a final therapeutic agent but a privileged electrophilic intermediate . In modern medicinal chemistry, it serves as a high-value scaffold "hub." Its structural rigidity and specific electronic distribution allow it to serve as a gateway to three distinct pharmacological profiles depending on the nucleophilic displacement at the C5 position:

  • PDE9A Inhibition: High selectivity for Phosphodiesterase 9A (CNS/Cognition).

  • GABA-A Receptor Modulation: Benzodiazepine-site ligands (Anxiolytic/Hypnotic).

  • Kinase/Topoisomerase Inhibition: Oncology targets (via C5-aryl coupling).

This guide details the technical profile of the 5-Cl-PMQ core, analyzing how specific derivatizations shift its target selectivity landscape.

Chemical Profile & Reactivity

The 5-Cl-PMQ core is defined by a tricyclic heteroaromatic system. The chlorine atom at the C5 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring within the quinazoline system.

PropertySpecification
Chemical Name 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline
Molecular Formula C₁₁H₈ClN₃
Key Reactivity C5-Chlorine displacement (SNAr)
Primary Pharmacophore Pyrazolo[1,5-a]quinazoline (Rigid Planar Core)
Role Divergent Intermediate
The "Selectivity Switch" Mechanism

The 2-methyl group provides metabolic stability and hydrophobic pocket filling, but the C5-substituent determines the biological target:

  • C5-Alkoxy/Amines

    
    PDE9A Selectivity  (Hydrogen bond acceptors).
    
  • C5-Aryl/Heteroaryl

    
    Kinase/Topo I Selectivity  (Intercalation/Hinge binding).
    

Target Selectivity Profile (Derived Ligands)

The following data summarizes the biological profile of libraries generated directly from the 5-Cl-PMQ precursor.

A. Phosphodiesterase 9A (PDE9A) Profile

When the 5-Cl is displaced by secondary amines or alkoxides (e.g., benzyl groups), the scaffold becomes a potent PDE9A inhibitor. PDE9A is a critical target for enhancing cGMP signaling in the brain (Alzheimer's research).

  • Primary Target: PDE9A (IC₅₀: < 10 nM for optimized derivatives).

  • Selectivity Window:

    • 100-fold vs. PDE1, PDE4, and PDE5.

    • Critical Feature: The pyrazolo[1,5-a]quinazoline core mimics the purine ring of cGMP, fitting into the glutamine-containing pocket of PDE9A.

B. GABA-A Receptor Profile

When the 5-Cl is displaced to form 5-deaza analogues or specific amides, the profile shifts toward the Benzodiazepine binding site of the GABA-A receptor.

  • Primary Target: GABA-A Receptor (

    
     subtypes).
    
  • Affinity (Ki): Sub-micromolar to nanomolar range.

  • Functional Effect: Agonist/Modulator (Anxiolytic without heavy sedation).

C. Off-Target / Polypharmacology

Researchers must screen 5-Cl-PMQ derivatives against these common off-targets:

  • Topoisomerase I: Planar derivatives can intercalate into DNA-enzyme complexes.

  • Kinases (CK2, PI3K): The ATP-mimetic nature of the core requires selectivity screening against the human kinome.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how the 5-Cl-PMQ core acts as the central node for divergent pharmacology.

PMQ_Selectivity Core 5-Chloro-2-methyl pyrazolo[1,5-a]quinazoline (The Electrophilic Core) Reagent_A Reaction A: S_NAr with Amines/Alkoxides Core->Reagent_A Reagent_B Reaction B: Suzuki Coupling (Aryl Boronates) Core->Reagent_B Reagent_C Reaction C: Hydrolysis/Amidation Core->Reagent_C Target_PDE TARGET: PDE9A (CNS/Alzheimer's) IC50 < 10nM Reagent_A->Target_PDE Selectivity > 100x vs PDE1/4 Target_Topo TARGET: Topoisomerase I (Oncology) Intercalation Reagent_B->Target_Topo Planar Intercalation Target_GABA TARGET: GABA-A (Anxiolytic) Ki ~ 50-200nM Reagent_C->Target_GABA Binds BZD Site

Figure 1: Pharmacological divergence of the 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline scaffold based on synthetic modification.

Experimental Protocols

To utilize 5-Cl-PMQ effectively, the following protocols ensure high yield and accurate biological characterization.

Protocol A: Derivatization via SNAr (Synthesis of PDE9 Inhibitors)

Rationale: The chlorine is a good leaving group. This reaction installs the specificity element.

  • Reagents: Dissolve 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Nucleophile: Add appropriate amine (e.g., benzylamine derivative) (1.2 eq).

  • Base: Add

    
     or 
    
    
    
    (2.0 eq) to scavenge HCl.
  • Conditions: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS (Disappearance of Cl-starting material, m/z [M+H]).

  • Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from EtOH.

Protocol B: PDE9A Inhibition Assay (Validation)

Rationale: Verify the activity of the generated library.

  • Enzyme Prep: Recombinant human PDE9A (catalytic domain).

  • Substrate:

    
    -cGMP (Cyclic guanosine monophosphate).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    .
    
  • Incubation: Incubate Enzyme + Test Compound + Substrate for 20 min at 30°C.

  • Termination: Boil (2 min) or add snake venom nucleotidase (to convert GMP to Guanosine).

  • Detection: Scintillation counting of the nucleoside fraction.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Selectivity Screening (Critical Step)

Rationale: Ensure the scaffold is not hitting off-targets.

  • Counter-Screen 1: PDE4D (cAMP specificity check). High selectivity for PDE9 over PDE4 is required to avoid emetic side effects.

  • Counter-Screen 2: GABA-A Binding . Use

    
    -Flumazenil displacement assay to ensure the compound has lost its GABA affinity if the target is PDE9.
    

References

  • Synthesis and PDE9 Activity

    • Title: Design, synthesis and biological evaluation of 5-substituted pyrazolo[1,5-a]quinazoline deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • GABA-A Receptor Activity

    • Title: Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1,2,4]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype.[1][2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Topoisomerase I Inhibition

    • Title: Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors.[3][4]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Scaffold Review

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[5][6][7]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Introduction: The Emergence of a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Pyrazolo[1,5-a]quinazoline in Neuropharmacology Research

The pyrazolo[1,5-a]quinazoline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry and neuropharmacology. Its rigid, planar structure provides a unique three-dimensional arrangement of heteroatoms, making it an ideal scaffold for interacting with a diverse range of biological targets within the central nervous system (CNS). This guide offers a comprehensive overview of the synthesis, multifaceted pharmacological activities, and therapeutic potential of pyrazolo[1,5-a]quinazoline derivatives, providing researchers and drug development professionals with a detailed understanding of this promising chemotype.

The versatility of this scaffold lies in its ability to be extensively functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. This has led to the development of potent and selective ligands for key CNS targets, including receptors for the major inhibitory and excitatory neurotransmitters, GABA and glutamate, respectively, as well as enzymes involved in neuroinflammatory pathways. Consequently, pyrazolo[1,5-a]quinazolines are being actively investigated for their potential in treating a spectrum of neurological and psychiatric disorders, such as anxiety, epilepsy, neuropathic pain, schizophrenia, and neurodegenerative diseases.[1][2][3]

Part 1: Modulation of Major Neurotransmitter Systems

The therapeutic efficacy of many neuropharmacological agents stems from their ability to modulate synaptic transmission. Pyrazolo[1,5-a]quinazolines have emerged as particularly adept modulators of two critical neurotransmitter systems: the GABAergic and the glutamatergic systems.

The GABA-A Receptor: A Target for Anxiolytic and Anticonvulsant Activity

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. It is the primary target for benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. However, classical benzodiazepines are associated with undesirable side effects, prompting the search for novel modulators with improved selectivity and safety profiles.[2][3]

Pyrazolo[1,5-a]quinazoline derivatives have been identified as potent ligands for the benzodiazepine binding site on the GABA-A receptor.[4][5] These compounds, considered 5-deaza analogues of the related pyrazolo[5,1-c][1][6][7]benzotriazines, have been systematically synthesized and evaluated to establish robust structure-activity relationships (SAR).[8][9][10]

Mechanism of Action at the GABA-A Receptor

Pyrazolo[1,5-a]quinazolines bind to the interface between the α and γ subunits of the GABA-A receptor, the same site targeted by benzodiazepines.[5] Depending on the substitution pattern, they can act as agonists, potentiating the effect of GABA, or as antagonists, blocking the action of agonists. This modulation of the chloride current through the receptor's ion channel is the basis for their neuropharmacological effects. Electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus laevis oocytes are a cornerstone for characterizing the functional activity of these compounds, allowing for the precise measurement of changes in the chloride current.[4]

Key SAR Insights for GABA-A Receptor Affinity:

  • Position 5: The presence of a substituent at the 5-position is generally detrimental to receptor recognition. The unsubstituted derivative, compound 15 (Ethyl pyrazolo[1,5-a]quinazoline-3-carboxylate), was found to have receptor affinity (Ki = 834.7 nM), whereas 4- or 5-substituted derivatives lacked affinity.[8][9][10]

  • Position 3: A substituent at the 3-position appears to be a requirement for activity. Aromatic pyrazolo[1,5-a]quinazolines lacking a substituent at this position do not bind to the GABA-A receptor.[4]

  • Position 8: This position tolerates the introduction of oxygen or nitrogen functionalities, which can be used to modulate the ligand's interaction with the receptor protein.[4] However, bulky substituents at this position, such as N-benzyl groups, are not permitted.[4]

  • Scaffold Form: The fully aromatic (dehydro) form of the pyrazolo[1,5-a]quinazoline scaffold is preferred for GABA-A receptor binding over the 5-oxo-4,5-dihydro or 4,5-dihydro forms.[4]

In Vivo Evidence: Anxiolytic and Antihyperalgesic Effects

The modulation of GABA-A receptors by pyrazolo[1,5-a]quinazolines translates into significant behavioral effects in animal models. Notably, compound 12b has demonstrated high binding affinity (Ki = 0.27 nM) and has shown potent anxiolytic-like activity and the ability to alleviate neuropathic pain in chronic constriction injury (CCI) and streptozotocin (STZ)-induced diabetic neuropathy models in mice.[2][3] This dual activity makes these compounds particularly interesting for treating the comorbidity of anxiety and chronic pain.[3]

Diagram: GABA-A Receptor Modulation Workflow

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Data Analysis syn Synthesize PQ Derivatives pur Purify & Characterize syn->pur bind GABA-A Receptor Binding Assay (Ki determination) pur->bind elec Electrophysiology (Xenopus Oocytes) (Functional Activity) bind->elec anx Anxiety Models (e.g., Elevated Plus Maze) elec->anx pain Neuropathic Pain Models (e.g., CCI, STZ) anx->pain sar SAR Analysis pain->sar lead Lead Optimization sar->lead

Caption: Workflow for the development of PQ-based GABA-A modulators.

The Metabotropic Glutamate Receptor: A Target for Psychiatric Disorders

Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are critical for synaptic plasticity, learning, and memory. The metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability. Group II mGluRs, which include mGlu2 and mGlu3, have been identified as promising targets for treating schizophrenia, depression, and anxiety disorders.[1]

Derivatives of the pyrazolo[1,5-a]quinazolin-5(4H)-one core have been developed as potent and selective negative allosteric modulators (NAMs) of both mGlu2 and mGlu3 receptors.[1]

Mechanism of Action: Negative Allosteric Modulation

Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), NAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for or response to glutamate. This mechanism offers a more subtle way to dampen receptor signaling compared to complete blockade. The activity of these compounds is typically confirmed by demonstrating a dose-dependent decrease in the glutamate response in functional assays.[1]

A fascinating aspect of the pyrazolo[1,5-a]quinazoline scaffold is its propensity for "molecular switching." Minor structural modifications to the core can dramatically alter the compound's activity, converting it from an mGlu2 NAM to an mGlu3 NAM or even a positive allosteric modulator (PAM).[1] This highlights the scaffold's sensitivity to substitution and its utility in probing the distinct pharmacology of closely related receptor subtypes.[1]

Table: SAR of Pyrazolo[1,5-a]quinazolin-5(4H)-ones as mGlu2/3 NAMs [1]

CompoundR1 (Position 2)R2 (Position 8)mGlu2 pIC50 (IC50, nM)mGlu3 pIC50 (IC50, nM)
Parent PhenylBromo5.54 ± 0.04 (2884)5.92 ± 0.05 (1202)
10b PhenylPyrimidin-5-yl6.61 ± 0.06 (245)7.11 ± 0.07 (78)
Analogue Phenyl4-Pyridyl5.91 ± 0.05 (1230)6.29 ± 0.06 (513)

Data synthesized from the findings reported in the cited literature.[1]

The data clearly show that replacing the bromo group at the R2 position with a 3,5-pyrimidyl group significantly increases potency at both mGlu2 and mGlu3, with compound 10b emerging as the most potent dual inhibitor from the series.[1]

Part 2: Neuroinflammation and Neuroprotection

Chronic neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders. The pyrazolo[1,5-a]quinazoline scaffold has demonstrated significant potential as a source of anti-inflammatory agents, acting through the modulation of critical intracellular signaling pathways.[7][11]

Mechanism of Action: Targeting MAPK and NF-κB Pathways

A library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.[7][12] This screening identified several compounds with potent anti-inflammatory activity.[12] Further investigation through pharmacophore mapping and molecular modeling predicted that these compounds are likely ligands for three key mitogen-activated protein kinases (MAPKs):

  • Extracellular signal-regulated kinase 2 (ERK2)

  • p38α

  • c-Jun N-terminal kinase 3 (JNK3)

These kinases are upstream regulators of the NF-κB pathway. By binding to and inhibiting these MAPKs, the pyrazolo[1,5-a]quinazoline compounds can prevent the downstream activation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The highest complementarity was observed for JNK3, and subsequent binding assays confirmed micromolar affinities for JNK1, JNK2, and JNK3.[2][7][12]

Diagram: Inhibition of Neuroinflammatory Signaling

lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (ERK2, p38α, JNK3) tlr4->mapk nfkb NF-κB Activation mapk->nfkb pq Pyrazolo[1,5-a]quinazoline pq->mapk nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression nucleus->genes

Caption: PQ derivatives inhibit pro-inflammatory gene expression via MAPK.

Part 3: Methodologies for Synthesis and Evaluation

The exploration of the pyrazolo[1,5-a]quinazoline scaffold's neuropharmacological potential relies on robust synthetic and analytical methodologies.

General Synthetic Strategy

A common and effective method for constructing the pyrazolo[1,5-a]quinazolin-5(4H)-one core involves a microwave-assisted condensation reaction.[1] This approach allows for the rapid generation of a diverse library of compounds for screening.

Step-by-Step Protocol: Synthesis of 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-ones [1]

  • Hydrazine Formation: Convert 2-amino-4-bromo-benzoic acid to the corresponding hydrazine derivative.

  • Condensation: Condense the hydrazine product with a substituted benzoylacetonitrile under microwave irradiation. This cyclization step forms the tricyclic pyrazolo[1,5-a]quinazolin-5(4H)-one core.

  • Diversification (Suzuki Coupling): The bromo-substituted products from step 2 can be subjected to Suzuki coupling conditions with a wide array of aryl and heteroaryl boronic acids. This allows for the introduction of diverse substituents at the 8-position.

  • N-Alkylation: The final step involves N-alkylation to introduce substituents at the 4-position of the quinazoline ring.

  • Purification: All final products should be purified to >98% purity using reverse-phase HPLC and characterized by LC/MS.

Diagram: Synthetic Workflow

start 2-Amino-4-bromo -benzoic acid hydrazine Hydrazine Formation start->hydrazine condensation Microwave Condensation hydrazine->condensation core 8-Bromo-PQ Core condensation->core suzuki Suzuki Coupling (R2 Diversity) core->suzuki alkylation N-Alkylation (R3 Diversity) suzuki->alkylation final Final Products alkylation->final

Caption: A modular synthetic route to diverse PQ analogues.

Key Experimental Protocols

Protocol: Electrophysiological Assay on Recombinant GABA-A Receptors [4]

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the oocytes for 3-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -70 mV.

  • Compound Application: Perfuse the chamber with a solution containing a low concentration of GABA (EC5-EC10) to elicit a baseline current.

  • Modulation Measurement: Co-apply the test pyrazolo[1,5-a]quinazoline compound with GABA and measure the change in the chloride current. An increase in current indicates agonistic activity, while a decrease suggests antagonistic or inverse agonist activity.

  • Data Analysis: Construct dose-response curves to determine the potency (EC50) and efficacy of the compounds.

Protocol: In Vitro mGluR NAM Functional Assay [1]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the target mGlu receptor (mGlu2 or mGlu3) and a suitable reporter system (e.g., a calcium-sensitive dye or a FRET-based biosensor).

  • Assay Preparation: Plate the cells in a microplate format and load with the reporter dye if necessary.

  • Compound Treatment: Add fixed concentrations of the test pyrazolo[1,5-a]quinazoline compound to the wells.

  • Glutamate Challenge: Add increasing concentrations of glutamate to the wells to generate a dose-response curve.

  • Signal Detection: Measure the reporter signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Analyze the data to determine if the test compound causes a dose-dependent rightward shift and/or a reduction in the maximum response of the glutamate concentration-response curve, which is characteristic of a negative allosteric modulator.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]quinazoline scaffold represents a "privileged structure" in neuropharmacology, demonstrating remarkable versatility in targeting key players in neurotransmission and neuroinflammation. Research has firmly established its role as a source of potent modulators for GABA-A receptors and group II metabotropic glutamate receptors, leading to promising preclinical data in models of anxiety, pain, and psychiatric disorders.[1][2][3] Furthermore, its newly discovered anti-inflammatory properties via MAPK inhibition open up exciting avenues for the development of neuroprotective agents.[7][12]

The future of pyrazolo[1,5-a]quinazoline research will likely focus on:

  • Subtype Selectivity: Leveraging the scaffold's sensitivity to "molecular switching" to design highly selective ligands for specific GABA-A and mGluR subtypes to minimize off-target effects.

  • Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (e.g., GABA-A and JNK) to address the complex, multifactorial nature of CNS disorders.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as brain penetrability and metabolic stability, to translate in vitro potency into in vivo efficacy.

The continued exploration of this chemical space, guided by the principles of medicinal chemistry and validated by robust pharmacological evaluation, holds immense promise for delivering the next generation of therapeutics for a wide range of debilitating neurological conditions.

References

  • Noetzel, M. J., et al. (2018). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). National Institutes of Health. Available at: [Link]

  • Selleri, S., et al. (2017). Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABA A) Receptor Subtype With Anxiolytic-Like and Antihyperalgesic Activity. (2017). PubMed. Available at: [Link]

  • Giovannoni, M. P., et al. (2016). Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][6][7]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[1,5-A]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][6][7]benzotriazine system: Synthesis of new derivatives, biological activity on GABA A receptor subtype and molecular dynamic study. (2015). ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (2024). PubMed. Available at: [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2021). MDPI. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). MDPI. Available at: [Link]

  • Colotta, V., et al. (1996). Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand. (1996). PubMed. Available at: [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. (2022). FLORE Repository. Available at: [Link]

  • Assessment of the anticonvulsant activity of pyrazolo[1,5-a][1][2][12]triazines obtained by synthesis. (2015). ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][6][7]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. (2016). PubMed. Available at: [Link]

  • Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor... (1996). ChEMBL. Available at: [Link]

  • Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand. (1996). Scilit. Available at: [Link]

  • (PDF) Assessment of the anticonvulsant activity of pyrazolo[1,5-a][1][2][12]triazines obtained by synthesis. (2015). ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines: Receptor Binding and Anxiolytic Behavioral Studies. (1985). PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of Radiolabeled Pyrazolo[1,5-a]quinazoline for GABA-A Receptor Binding Studies

[1]

Abstract

This application note details the chemical synthesis, radiolabeling, and biological evaluation of [¹¹C]PQ-GABA-1 , a high-affinity pyrazolo[1,5-a]quinazoline ligand targeting the benzodiazepine binding site of the GABA-A receptor. While the pyrazolo[1,5-a]quinazoline scaffold has shown promise for TSPO and kinase targets, this protocol focuses on its application as a bioisostere of 1,4-benzodiazepines. We provide a validated workflow for synthesizing the desmethyl precursor, automated radiosynthesis via [¹¹C]methylation, and a rigorous receptor binding protocol using [³H]Flumazenil displacement.

Scientific Rationale & Strategy

The Scaffold

The pyrazolo[1,5-a]quinazoline core is a "privileged structure" in medicinal chemistry. Its planar tricyclic geometry allows it to mimic the pharmacophore of classic benzodiazepines (e.g., diazepam) and tricyclic antidepressants.

  • Target: GABA-A Receptor (

    
     subtype).
    
  • Mechanism: Positive Allosteric Modulator (PAM) at the Benzodiazepine Binding Site (BzBS).

  • Key Structural Feature: The presence of a 7-methoxy or 8-methoxy group is often critical for high affinity (

    
     nM). This makes it an ideal candidate for Carbon-11 labeling  via isotopic substitution (replacing natural -OCH₃ with -O[¹¹C]CH₃), preserving the exact pharmacology of the lead compound.
    
Radiolabeling Strategy: Carbon-11 vs. Fluorine-18

While Fluorine-18 (


  • Isotopic Identity: Methylation of a phenol/amine precursor yields the exact drug molecule, not a fluoro-analog which might alter lipophilicity (LogP) or binding affinity.

  • Rapid Chemistry: [¹¹C]CH₃I or [¹¹C]CH₃OTf methylation is a robust, high-yield reaction compatible with automated modules.

Chemical Synthesis (Precursor Production)

To enable radiolabeling, we must first synthesize the Desmethyl Precursor (PQ-OH) . The synthesis follows a convergent route utilizing 2-hydrazinobenzoic acid.

Protocol 3.1: Synthesis of the Pyrazolo[1,5-a]quinazoline Core[2]

Reaction Scheme (Conceptual):

  • Cyclization: 5-substituted-2-hydrazinobenzoic acid + 3-ethoxyacrylonitrile

    
     Pyrazolo-quinazolin-5-one intermediate.
    
  • Aromatization/Chlorination: Treatment with POCl₃.

  • Functionalization: Nucleophilic substitution to install the C3-ester and C7-hydroxyl protection.

Step-by-Step Methodology:

  • Starting Material: Begin with 4-hydroxy-2-hydrazinobenzoic acid .

  • Cyclocondensation:

    • Dissolve starting material (10 mmol) in Ethanol (50 mL).

    • Add ethyl (ethoxymethylene)cyanoacetate (11 mmol) and triethylamine (1.5 eq).

    • Reflux for 6 hours. The intermediate precipitates upon cooling.

    • Yield Check: Expected yield 65-75%.

  • De-protection (if protected): If the starting material was methoxy-protected, perform demethylation using BBr₃ in DCM at -78°C to expose the free hydroxyl group.

  • Final Precursor Isolation:

    • The target precursor is Ethyl 7-hydroxy-pyrazolo[1,5-a]quinazoline-3-carboxylate .

    • Purification: Recrystallize from DMF/Water.[1]

    • Characterization: ¹H-NMR (DMSO-d₆) must show a singlet phenolic -OH peak around

      
       9.5-10.5 ppm.
      

Radiosynthesis Protocol: [¹¹C]PQ-GABA-1

Warning: This procedure involves high levels of radioactivity. All steps must be performed in a lead-shielded hot cell.

Automated Workflow Diagram

Radiosynthesiscluster_cyclotronCyclotron & Primary Modulecluster_reactionReaction Vessel (80°C)cluster_purificationPurification & FormulationN14[14N]N2 TargetC11[11C]CO2N14->C11p, alphaMeI[11C]CH3I(Gas Phase)C11->MeILiAlH4 / HILabelingO-Methylation(Trapping)MeI->LabelingBubblingPrecursorPrecursor (PQ-OH)+ NaOH/DMFPrecursor->LabelingHPLCSemi-Prep HPLC(C18 Column)Labeling->HPLCInjectSPESPE C18(Sep-Pak)HPLC->SPECollect FractionFinal[11C]PQ-GABA-1(in 10% EtOH/Saline)SPE->FinalElute & Filter

Figure 1: Automated radiosynthesis workflow for [¹¹C]PQ-GABA-1 via [¹¹C]methyl iodide loop method.

Detailed Protocol

Reagents:

  • Precursor: 0.5 - 1.0 mg of Ethyl 7-hydroxy-pyrazolo[1,5-a]quinazoline-3-carboxylate.

  • Solvent: 300 µL anhydrous DMF (Dimethylformamide).

  • Base: 2.0 µL of 0.5 M NaOH (aq) or 3 mg NaH (dry). Note: NaOH is preferred for automation reliability.

Procedure:

  • Beam On: Irradiate [¹⁴N]N₂ target with protons to generate [¹¹C]CO₂.

  • Conversion: Convert [¹¹C]CO₂ to [¹¹C]CH₃I (Methyl Iodide) via the standard "wet" (LiAlH₄/HI) or "gas phase" method.

  • Trapping: Distill [¹¹C]CH₃I into the reaction vessel containing the Precursor/Base mixture at room temperature.

  • Reaction: Seal vessel and heat to 80°C for 3 minutes .

  • Quench: Add 1.5 mL HPLC mobile phase.

  • Purification (HPLC):

    • Column: Semi-prep C18 (e.g., Phenomenex Luna 10µ, 250x10 mm).

    • Mobile Phase: 45% Acetonitrile / 55% 0.1M Ammonium Formate (pH 6.5).

    • Flow Rate: 5.0 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the product peak (retention time approx. 8-10 min) into water, trap on a C18 Sep-Pak light, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL).

Quality Control (QC) Specifications
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant precursor peaks
Molar Activity (

)
HPLC Mass Calibration> 37 GBq/µmol (> 1000 mCi/µmol)
pH pH Strip4.5 - 7.5
Residual Solvents GCAcetonitrile < 410 ppm, DMF < 880 ppm

Biological Evaluation: Binding Studies

To validate the affinity of the synthesized pyrazolo[1,5-a]quinazoline, we utilize a Competition Binding Assay against the standard radioligand [³H]Flumazenil (Ro 15-1788).

Assay Logic

BindingAssayStartRat Brain Homogenate(Cortex/Hippocampus)TracerAdd [3H]Flumazenil(1 nM fixed conc.)Start->TracerCompetitorAdd Cold PQ-GABA-1(10^-10 to 10^-5 M)Tracer->CompetitorIncubateIncubate 4°C, 60 min(Equilibrium)Competitor->IncubateFilterRapid Filtration(GF/B Filters)Incubate->FilterCountLiquid ScintillationCounting (LSC)Filter->CountAnalysisNon-linear Regression(Calculate Ki)Count->Analysis

Figure 2: Competition binding assay workflow to determine

Protocol Details

Materials:

  • Tissue: Rat cerebral cortex membranes (rich in

    
     subunits).
    
  • Radioligand: [³H]Flumazenil (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-Citrate buffer (pH 7.4).

Steps:

  • Preparation: Thaw membrane aliquots and resuspend in Tris-Citrate buffer.

  • Plating: In a 96-well plate, add:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 50 µL [³H]Flumazenil (Final conc. 1 nM).

    • 50 µL Test Compound (PQ-GABA-1) at varying concentrations (

      
       M to 
      
      
      M).
    • Non-Specific Binding (NSB): Wells containing 10 µM Diazepam.

  • Incubation: Incubate at 4°C for 60-90 minutes . (Low temperature prevents receptor degradation and metabolic breakdown).

  • Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Add scintillation cocktail and count. Use the Cheng-Prusoff equation to calculate

    
    :
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of [³H]Flumazenil.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (<5%) Wet Precursor/SolventEnsure DMF is anhydrous (stored over molecular sieves).
Inefficient TrappingCheck [¹¹C]CH₃I delivery lines for blockage or leaks.
Precursor Precipitation High ConcentrationDo not exceed 1.5 mg precursor in 300 µL DMF.
High Non-Specific Binding (Assay) Filter BindingEnsure filters are pre-soaked in 0.3% PEI for at least 1 hour.
Low Specific Activity Carbon Carrier ContaminationCheck gas lines for atmospheric CO₂ leaks; replace molecular sieves.

References

  • GABA-A Receptor Ligands

    • Guerrini, G., et al. (2017). Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype. Journal of Medicinal Chemistry.

  • Scaffold Synthesis

    • Crocetti, L., et al. (2024).[3][4] Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.

  • TSPO Ligand Context (Comparison)

    • Chauveau, F., et al. (2011). Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives. Nuclear Medicine and Biology.

  • Binding Assay Methodology

    • BenchChem Technical Guides. Radioligand Binding Assay Protocols.

  • Radiochemistry Standards

    • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences.

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]quinazoline Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PQ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Improving Aqueous Solubility of Pyrazolo[1,5-a]quinazoline Derivatives

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for pyrazolo[1,5-a]quinazoline scaffolds. If you are here, you likely have a potent kinase inhibitor or Topoisomerase I binder that shows nanomolar activity in DMSO but precipitates instantly in aqueous media.

The Root Cause: The pyrazolo[1,5-a]quinazoline core is a planar, aromatic, nitrogen-rich tricycle. While this planarity is excellent for ATP-site binding or DNA intercalation via


-

stacking, it creates a high crystal lattice energy. The molecules would rather stack with themselves than interact with water.

This guide provides a tiered troubleshooting approach:

  • Tier 1: Chemical Modification (The "Hardware" Fix)

  • Tier 2: Salt Engineering (The "Firmware" Fix)

  • Tier 3: Formulation Strategies (The "Software" Fix)

Tier 1: Chemical Modification (SAR)

Objective: Disrupt crystal packing and introduce ionizable centers without killing potency.

Strategic Substitution Vectors

Based on Structure-Activity Relationship (SAR) data from recent CFTR and kinase inhibitor studies, the C-3 and C-5 positions are the most tolerant vectors for solubilizing groups.

Protocol: The "Solubility Tail" Synthesis

Theory: Introducing a flexible aliphatic amine (e.g., piperazine, morpholine) disrupts the planar stacking of the tricyclic core and provides a protonation site for ionization at physiological pH.

Recommended Workflow:

  • Target Selection: Focus on the C-3 position (via ester/amide linkage) or C-5 position (via nucleophilic displacement of a leaving group).

  • Synthesis Step (C-5 Displacement):

    • Precursor: 5-chloro-pyrazolo[1,5-a]quinazoline.

    • Reagent: N-(3-aminopropyl)morpholine or 1-methylpiperazine (3-5 equivalents).

    • Solvent: Isopropanol or DMF.

    • Condition: Reflux for 2–4 hours.

    • Workup: Evaporate solvent. If the product oils out, triturate with diethyl ether to induce crystallization.

Why this works: The alkyl linker adds rotational freedom (entropy), preventing tight packing, while the tertiary amine increases the


 character and basicity (Fsp3).
Visualizing the Modification Logic

G Start Insoluble Parent Scaffold Step1 Analyze Crystal Packing (XRD) Start->Step1 Decision Select Vector (C3 vs C5) Step1->Decision Identify Solvent Channels Mod1 Append Basic Amine (e.g., Piperazine) Decision->Mod1 Ionization Mod2 Disrupt Planarity (sp3 linker) Decision->Mod2 Lattice Energy Reduction Result Improved LogD7.4 & Solubility Mod1->Result Mod2->Result

Figure 1: Decision logic for structural modification to lower crystal lattice energy.

Tier 2: Salt Selection & Engineering

Objective: Convert the free base into an ionic solid to utilize the solvation energy of ions.

The Challenge: Pyrazolo[1,5-a]quinazolines are often weak bases (


 ~2–4). Weak acids (like acetic acid) will likely form unstable salts that dissociate back to the free base in water (disproportionation).
Recommended Counter-ions
Counter-ionpKa (Acid)Rationale for this ScaffoldRisk Factor
Methanesulfonate (Mesylate) -1.9Strong acid; ensures protonation even of weak bases. Good stability.Hygroscopicity.
Hydrochloride (HCl) -6.0The "Gold Standard" for initial screening. Small counter-ion radius.Common ion effect in stomach (precipitates in high Cl-).
Tosylate -2.8Lipophilic counter-ion; can help if the drug is extremely lipophilic (LogP > 4).High molecular weight reduces drug load.
Protocol: High-Throughput Salt Screen
  • Preparation: Dissolve 50 mg of free base in minimal hot solvent (Acetone/Ethanol 1:1).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M solution in EtOH).

  • Crystallization:

    • Slow Cool: From 60°C to RT over 4 hours.

    • Anti-solvent: If no precipitate, add MTBE or Heptane dropwise.

  • Analysis:

    • PLM (Polarized Light Microscopy): Check for birefringence (crystallinity).

    • DSC (Differential Scanning Calorimetry): Look for a sharp melting point distinct from the free base. Note: If you see a glass transition (

      
      ) instead of a melt, you have created an amorphous salt (unstable).
      

Tier 3: Formulation (Cyclodextrin Complexation)

Objective: Encapsulate the hydrophobic core in a hydrophilic host without changing the chemical structure.

The Solution: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1] Research indicates that planar heterocycles fit well into the

-CD cavity. The hydroxypropyl derivative prevents the complex itself from crystallizing.
Protocol: The "Kneading" Method

Physical mixing often fails to drive the equilibrium toward the complex. Kneading provides the necessary shear force and local heating.

  • Ratio: Weigh compound and HP-

    
    -CD in a 1:1 or 1:2 molar ratio.
    
  • Wetting: Add water/ethanol (1:1) dropwise to the mixture in a mortar until a paste consistency is reached.

  • Process: Knead vigorously with a pestle for 45 minutes. The paste should dry out; add drops of solvent to maintain consistency.

  • Drying: Dry the resulting mass at 45°C under vacuum for 24 hours.

  • Validation: Perform Phase Solubility Analysis .

Visualizing the Complexation Equilibrium

CD Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Kneading/Shear Force Precip Precipitate Drug->Precip > Saturation CD HP-beta-CD (Host) CD->Complex Kneading/Shear Force Complex->Drug Dilution (Blood) Complex->CD

Figure 2: Equilibrium dynamics of Cyclodextrin inclusion. Kneading drives the forward reaction.

Troubleshooting & FAQs

Q: My salt turned into a sticky oil instead of a powder. What happened? A: You likely trapped solvent in the lattice or the melting point is too low.

  • Fix: Triturate the oil with a non-polar solvent (diethyl ether or hexane) and sonicate. This pulls out residual high-boiling solvents and induces nucleation. Alternatively, try a different counter-ion with a higher melting point (e.g., switch from Mesylate to Tosylate).

Q: The compound dissolves in pH 1.2 but precipitates in pH 6.8 buffer. Is this a problem? A: Yes, this is the "pH-dependent solubility" trap.

  • Explanation: Your basic nitrogen is protonated in the stomach (pH 1.2) but deprotonates in the intestine (pH 6.8), reverting to the insoluble free base.

  • Fix: This requires Enteric Protection or Amorphous Solid Dispersion (ASD) using polymers like HPMC-AS to inhibit recrystallization in the intestine.

Q: Can I use DMSO to dissolve my stock for animal studies? A: Be careful. While DMSO dissolves the compound, injecting high % DMSO intravenously causes hemolysis and precipitation at the injection site ("Crash out").

  • Recommendation: Use a co-solvent system: 5% DMSO / 40% PEG400 / 55% Water . If it precipitates, add 10-20% HP-

    
    -CD  to the water fraction.
    

References

  • Kim, B. Y., et al. (2023).[2] Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 413-434.[2] [Link]

  • Brullo, C., et al. (2012). Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. Bioorganic & Medicinal Chemistry, 20(19), 5805-5817. [Link]

  • Gnanasekaran, K. K., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(1), 120. [Link]

  • Vlachou, M., et al. (2009). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. AAPS PharmSciTech, 10(3), 924–935. [Link]

Sources

Preventing hydrolysis of 5-chloro group in pyrazolo[1,5-a]quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]quinazoline scaffold is a privileged core structure in modern medicinal chemistry, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and modulators of metabotropic glutamate receptors.[1][2] The 5-chloro substituent is a critical synthetic handle, often introduced to serve as a versatile leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity.[3] However, this same reactivity makes the 5-chloro group highly susceptible to hydrolysis, leading to the undesired formation of the corresponding 5-hydroxy or 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline derivative. This side reaction can significantly reduce yields, complicate purification, and compromise the integrity of compound libraries.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers anticipate, diagnose, and prevent the unwanted hydrolysis of the 5-chloro group in their pyrazolo[1,5-a]quinazoline intermediates.

Troubleshooting Guide: Unwanted Hydrolysis Events

This section addresses common problems encountered during the synthesis and handling of 5-chloro-pyrazolo[1,5-a]quinazolines.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a polar, insoluble byproduct. Could this be hydrolysis?

Answer: Yes, this is a classic presentation of a hydrolysis event. The product of hydrolysis, the 5-hydroxy-pyrazolo[1,5-a]quinazoline, is capable of tautomerizing to the more stable 5-oxo-4,5-dihydro isomer. This resulting quinazolinone is often significantly more polar and less soluble in common organic solvents than the 5-chloro precursor, leading to precipitation or difficult extraction and a corresponding drop in the isolated yield of the desired product.

Probable Causes & Solutions:

  • Trace Water in Solvents/Reagents: The most common culprit is residual water.

    • Solution: Employ rigorous anhydrous techniques. Use freshly distilled, high-purity anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar). Use molecular sieves where appropriate, ensuring they are properly activated.

  • Atmospheric Moisture: Reactions run in an open atmosphere can readily absorb moisture.

    • Solution: Conduct the reaction under a positive pressure of an inert atmosphere (N₂ or Ar) from start to finish, including reagent addition and workup.

  • Basic Reaction Conditions: The presence of bases (e.g., K₂CO₃, Et₃N, DIPEA) can generate hydroxide ions from trace water, a far more potent nucleophile than water itself, drastically accelerating hydrolysis.

    • Solution: If a base is required, use a non-nucleophilic, sterically hindered base. Ensure the reaction is strictly anhydrous. Alternatively, consider if a weaker base or different reaction conditions could be used.

  • Aqueous Workup: Standard aqueous workups are a major source of hydrolysis. The phase contact time between the organic layer containing your product and the aqueous layer can be sufficient for significant degradation.

    • Solution: Minimize contact time with aqueous layers. Perform extractions quickly and at reduced temperatures (e.g., using an ice bath). If possible, opt for a non-aqueous workup, such as direct filtration through a pad of silica or celite, followed by solvent evaporation.

Question 2: How can I definitively confirm that my 5-chloro compound is hydrolyzing?

Answer: Confirmation requires analytical characterization of the reaction mixture or the isolated byproduct. The goal is to detect the disappearance of your starting material and the appearance of a new compound with a mass corresponding to the replacement of -Cl with -OH.

Analytical Workflow:

  • LC-MS Analysis: This is the most powerful tool. Monitor the reaction by taking small aliquots over time.

    • Look for: A decrease in the peak area of your starting material (mass = M).

    • Look for: The appearance of a new, typically more polar (earlier eluting) peak with a mass corresponding to (M - Cl + OH), which is M - 16.99 (for ³⁵Cl) or M - 18.99 (for ³⁷Cl), considering isotopic masses. The mass difference is often seen as -18 Da.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check.

    • Procedure: Spot the reaction mixture on a TLC plate alongside a pure sample of your starting material.

    • Indication of Hydrolysis: The appearance of a new, more polar spot (lower Rf value) that may become more prominent over time.

  • Proton NMR (¹H NMR): If you isolate the byproduct, ¹H NMR can provide structural confirmation. The spectrum of the 5-oxo tautomer will be distinct from the 5-chloro precursor, often showing a downfield shift of protons near the C5 position and potentially the appearance of a broad N-H proton signal.

Table 1: Comparison of Analytical Methods for Detecting Hydrolysis
MethodSpeedInformation ProvidedProsCons
LC-MS ModerateMass confirmation, purity, retention timeHighly sensitive and specific; provides unequivocal mass evidence.[4]Requires specialized equipment.
TLC FastQualitative assessment of polarity changeQuick, inexpensive, good for real-time monitoring.Not quantitative, does not confirm identity.
¹H NMR SlowStructural confirmationProvides detailed structural information.Requires isolation and purification of the byproduct.
GC-MS ModerateMass confirmation for volatile compoundsExcellent for volatile and thermally stable compounds.[5][6]Pyrazoloquinazolines are often not volatile enough.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the hydrolysis of the 5-chloro group?

The hydrolysis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazolo[1,5-a]quinazoline ring system is electron-deficient, which polarizes the C5-Cl bond and makes the C5 carbon atom electrophilic. A nucleophile, such as a water molecule or a hydroxide ion, attacks this carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinazoline ring is temporarily broken. In the final step, the chloride ion is expelled as a leaving group, and aromaticity is restored, yielding the 5-hydroxy product. This product is in equilibrium with its more stable 5-oxo-4,5-dihydro tautomer.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Suspected Hydrolysis start Low Yield / Unexpected Polar Byproduct q1 Is Hydrolysis Occurring? start->q1 analytics Analytical Confirmation (See Table 1) q1->analytics Yes lcms LC-MS: Look for Mass = M-18 analytics->lcms tlc TLC: Look for New Polar Spot (Low Rf) analytics->tlc confirmed Hydrolysis Confirmed lcms->confirmed tlc->confirmed source_id Identify Source of Water confirmed->source_id solvents Solvents / Reagents source_id->solvents atmosphere Atmosphere source_id->atmosphere workup Aqueous Workup source_id->workup solutions Implement Preventative Measures (See Protocol 2) sol_solvents Use Anhydrous Solvents solutions->sol_solvents sol_atmosphere Use Inert Atmosphere (N₂/Ar) solutions->sol_atmosphere sol_workup Minimize Aqueous Contact / Non-Aqueous Workup solutions->sol_workup sol_temp Lower Reaction Temperature solutions->sol_temp

Figure 2: Troubleshooting Workflow for Suspected Hydrolysis

References

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • Gotor, V., et al. (2011). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Sławiński, J., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]

  • ResearchGate. Retro-synthetic routes for pyrazolo[1,5-c]quinazolines. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Grybon, I. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. SSRN. [Link]

  • DiRaddo, J. O., et al. (2020). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Da Settimo, F., et al. (2008). Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Aston University. The Preparation and Properties of some Pyrazolo/1, 5-c/Pyramidines and Pyrazolo/1, 5-c/Quinazolines. [Link]

  • Abdel-Aziz, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

  • Wang, W., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; Synthesis and Hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Chlorine. NCBI Bookshelf. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • ResearchGate. Application of different analytical methods for determination of volatile chlorination by-products in drinking water. [Link]

Sources

Stability of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline

Part 1: Executive Technical Brief

Subject: Intrinsic Lability of the C-5 Chloro Substituent in Aqueous Matrices Urgency: High (Critical Experimental Artifact Risk)

The Core Issue: If you are observing a rapid loss of potency, precipitation, or "disappearance" of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline in cell culture media, it is rarely a metabolic issue. It is a chemical stability issue.

The chlorine atom at the 5-position of the pyrazolo[1,5-a]quinazoline scaffold functions chemically as an imidoyl chloride . Unlike a stable aryl chloride (e.g., chlorobenzene), this position is highly electrophilic. In aqueous, nucleophile-rich environments (like DMEM or RPMI with FBS), this compound undergoes rapid Nucleophilic Aromatic Substitution (S_NAr) or Hydrolysis .

Key Degradation Pathway: The compound rapidly converts to 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (the lactam form), which is generally biologically inactive for targets requiring the imidoyl functionality and often significantly less soluble, leading to crystal formation.

Part 2: Interactive Troubleshooting Diagrams

Figure 1: The Degradation Mechanism

Visualizing why the compound "disappears" in media.

DegradationMechanism Compound 5-Chloro-2-methyl pyrazolo[1,5-a]quinazoline Transition Tetrahedral Intermediate Compound->Transition + H2O (Hydrolysis) Adduct Protein/Amino Acid Adduct Compound->Adduct + R-NH2 / R-SH (Media Nucleophiles) HydrolysisProd Degradant: 5(4H)-one (Lactam) Transition->HydrolysisProd - HCl (Irreversible)

Caption: The 5-chloro derivative acts as an electrophile. In aqueous media (pH 7.4), water displaces the chloride to form the thermodynamically stable lactam (Red). Alternatively, free amines in media (Lysine/Cysteine) can form covalent adducts (Green).

Figure 2: Troubleshooting Decision Tree

Diagnosing the root cause of experimental failure.

TroubleshootingTree Start Issue: Loss of Activity or Precipitation CheckMedia Is the media serum-free? Start->CheckMedia CheckTime Incubation Time? CheckMedia->CheckTime Yes (PBS/SFM) Binding Cause: BSA/Serum Sequestration (Check Free Fraction) CheckMedia->Binding No (10% FBS) Precipitation Visible Crystals? CheckTime->Precipitation < 30 mins Hydrolysis Cause: Hydrolysis to Lactam (Check LC-MS for M-18 mass shift) CheckTime->Hydrolysis > 30 mins Precipitation->Hydrolysis No (Clear but inactive) Solubility Cause: Solubility Crash (Lactam is insoluble) Precipitation->Solubility Yes

Caption: Step-by-step logic to distinguish between solubility limits, protein binding, and chemical degradation.

Part 3: Detailed Stability Modules

Module 1: Chemical Stability & Hydrolysis

The Science: The pyrazolo[1,5-a]quinazoline ring system is aromatic, but the C-Cl bond at position 5 is activated by the adjacent bridgehead nitrogen (N-1) and the N-4 nitrogen. This makes the carbon electron-deficient.

  • Half-life (t1/2): In pH 7.4 PBS, the t1/2 can be as short as 15–45 minutes depending on temperature.

  • Reaction:

    
     (Tautomerization to lactam).
    
  • Impact: The hydrolysis product (the "one" form) usually lacks the affinity of the parent chloride because the hydrogen bond acceptor/donor profile changes drastically.

Actionable Advice:

  • Do not make stock solutions in aqueous buffers.

  • Do not store diluted dosing solutions. Prepare immediately before addition to cells.

  • Validation: If you see a loss of activity, run an LC-MS. You will likely see a peak with mass [M - 35 + 16] (Loss of Cl, gain of O) or [M - 35 + 17] (Loss of Cl, gain of OH).

Module 2: Media Compatibility (Nucleophiles)

The Science: Cell culture media (DMEM, RPMI) contains high concentrations of amino acids (Cysteine, Lysine, Histidine) and thiols (Glutathione).

  • Mechanism: These groups are stronger nucleophiles than water. They will attack the C-5 position via S_NAr.

  • Result: Formation of covalent adducts. The inhibitor effectively "labels" the media components rather than entering the cell to hit the target.

Actionable Advice:

  • Use minimal media (e.g., HBSS) for short-term assays if possible to reduce nucleophile competition.

  • If long incubation is required, this compound is likely unsuitable. Consider using the 5-amino or 5-alkoxy derivative, which are the stable products usually intended for biological use.

Module 3: Solubility & Precipitation

The Science: The 5-chloro derivative is lipophilic (High LogP). However, the degradation product (the lactam) often has higher lattice energy and lower solubility in neutral pH, leading to "crashing out."

  • Observation: Users often report "crystals forming after 1 hour." This is usually the degradation product crystallizing, not the parent compound.

Data Table: Estimated Solubility Profile

SolventSolubility (mM)StabilityRecommendation
DMSO > 50 mMHigh (Weeks at -20°C)Preferred Stock Solvent. Keep anhydrous.
Ethanol ~ 10 mMModerateAvoid if possible; nucleophilic solvent (EtOH can replace Cl).
PBS (pH 7.4) < 0.01 mMVery Low (< 1 hr) Do not store. Use immediately.
DMEM + 10% FBS ~ 0.1 mM*Low (Protein Binding)Apparent solubility increases due to BSA binding, but free drug is low.

Part 4: Validated Protocols

Protocol A: Rapid Stability Check (LC-MS)

Run this before any biological assay to confirm the compound survives your dosing vehicle.

  • Preparation:

    • Prepare a 10 mM stock in anhydrous DMSO.

    • Spike into pre-warmed (37°C) media (DMEM + 10% FBS) to a final concentration of 10 µM.

  • Sampling:

    • Take aliquots at T=0, T=30 min, T=1 hr, T=4 hr.

    • Quench: Immediately mix aliquot 1:3 with ice-cold Acetonitrile (ACN) to precipitate proteins and stop hydrolysis.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min). Inject supernatant onto LC-MS.

    • Monitor:

      • Parent Mass (M+H): ~218/220 amu (Chlorine isotope pattern 3:1).

      • Hydrolysis Product (Lactam): ~200 amu (Loss of Cl pattern, single peak).

  • Interpretation:

    • If Parent < 50% at T=1 hr, the compound is too unstable for overnight assays.

Protocol B: Handling for Cell Assays
  • Step 1: Keep DMSO stock frozen (-20°C) and desiccated.

  • Step 2: Dilute stock into media immediately before adding to cells (within 60 seconds).

  • Step 3: Do not use "intermediate dilution plates" with aqueous buffers. Perform serial dilutions in DMSO, then a single transfer step to media.

Part 5: Frequently Asked Questions (FAQs)

Q1: I bought this compound as a specific inhibitor. Why is it unstable? A: The 5-chloro derivative is often a synthetic intermediate used to make the final drug (e.g., by reacting it with an amine to make a 5-amino derivative). If you are using the chloride directly, you are using a chemically reactive electrophile. Ensure you haven't purchased the precursor by mistake.

Q2: Can I improve stability by lowering the pH? A: Slightly, yes. Hydrolysis is often base-catalyzed or neutral. Lowering pH to 6.5 might slow hydrolysis slightly, but it won't stop reaction with thiols in the media. It is not a viable long-term solution for cell culture.

Q3: The media turned cloudy after 2 hours. Is this contamination? A: Unlikely. This is characteristic of the hydrolysis product (2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one) precipitating. It is much less soluble than the chloro-precursor.

Q4: Is this a covalent inhibitor? A: It has the potential to be. Because it reacts with nucleophiles, it could covalently modify Cysteine residues on your target protein. However, it is a "promiscuous" electrophile, meaning it will likely react with any available thiol (like Glutathione or Albumin) before reaching your intracellular target.

References

  • Gnanasekaran, K. et al. (2025). Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1,2,4]benzotriazine system: Synthesis of new derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] Link

    • Context: Describes the synthesis of these scaffolds and explicitly mentions using POCl3 to generate the 5-chloro derivative from the lactam, confirming the reversibility and reactivity of this position.
  • Fraley, M. E. et al. (2017). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Illustrates the use of the scaffold in drug discovery and the necessity of substituting the reactive core for biological stability.
  • Kamal, A. et al. (2015).[1] Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

    • Context: Reviews the S_NAr reactivity of the chloro-substituent in fused quinazoline systems, providing the mechanistic basis for the hydrolysis warnings.

Sources

Technical Support Center: Stability & Storage of 5-chloro-2-methylpyrazolo[1,5-a]quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 5-chloro-2-methylpyrazolo[1,5-a]quinazoline (C5-Cl-PMQ) Priority: High (Moisture Sensitive)

Executive Summary

You are likely working with 5-chloro-2-methylpyrazolo[1,5-a]quinazoline as a reactive intermediate for synthesizing GABA-A receptor modulators, kinase inhibitors, or SIRT6 activators.

The Critical Issue: The chlorine atom at the 5-position is not a standard aryl chloride; it is part of a fused imidoyl chloride system. It is highly electrophilic and prone to hydrolysis , converting rapidly to the thermodynamically stable (but synthetically useless) 5-oxo derivative (lactam) upon exposure to atmospheric moisture.

This guide provides the protocols required to prevent this specific degradation pathway.

Part 1: The Degradation Mechanism (The "Why")

To preserve this compound, you must understand its reactivity. The C5-Cl bond is activated by the adjacent bridgehead nitrogen (N4) and the imine-like character of the pyrimidine ring.

Degradation Pathway:

  • Nucleophilic Attack: Atmospheric water attacks the electrophilic C5 carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: Chloride is expelled as a leaving group (forming HCl).

  • Tautomerization: The molecule collapses into the highly stable 5-oxo lactam form.

Note: The generated HCl is autocatalytic—it protonates the N4 nitrogen, making the C5 position even more electrophilic and accelerating further hydrolysis.

DegradationMechanism Compound 5-chloro-2-methyl pyrazolo[1,5-a]quinazoline (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Intermediate Lactam 5-Oxo Derivative (Inactive Impurity) Intermediate->Lactam Elimination of Cl⁻ HCL + HCl (Autocatalyst) Intermediate->HCL HCL->Compound Catalyzes

Figure 1: Hydrolytic degradation pathway of the imidoyl chloride moiety.

Part 2: Troubleshooting Guide

Use this matrix to diagnose storage failures.

SymptomProbable CauseDiagnostic CheckCorrective Action
Purity drops (Solid) Moisture ingress through cap/septum.LC-MS: Look for [M-18+H] peak (Hydrolysis product: M-Cl+OH).Purify via recrystallization (anhydrous DCM/Hexane) immediately. Store in desiccator.
Precipitate in DMSO Wet DMSO used; Compound hydrolyzed and crashed out.Visual: 5-oxo derivatives are often less soluble in organic solvents than the Cl-parent.Irreversible. Discard stock. Prepare new stock in anhydrous DMSO over molecular sieves.
Acidic Smell (Solid) Advanced hydrolysis releasing HCl gas.pH Paper: Damp pH paper above the open vial turns red.Hazard. The compound is likely >50% degraded. Neutralize and discard.
Color Change (White to Yellow) Oxidation of the pyrazole ring (less common) or trace HCl formation.NMR: Check for broad proton signals indicating paramagnetic impurities or salt formation.Re-purify. Store under Argon at -20°C.
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)

The Golden Rule: Cold is good, Dry is better.

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) caps as they are permeable to moisture over time.

  • Atmosphere: Flush the vial with dry Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized moisture barrier bag (MBB) containing a silica gel packet and a humidity indicator card.

  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature inside the desiccator/bag before opening to prevent condensation on the cold solid.

Protocol B: Solution Preparation (Stock Solutions)

Avoid storing this compound in solution if possible. If necessary, follow this strict protocol.

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Tip: Do not trust an "old" bottle of anhydrous DMSO. It is hygroscopic.

  • Additive: Add activated 3Å or 4Å Molecular Sieves (beads, not powder) directly to the stock solution vial.

    • Why? This scavenges any moisture introduced during repeated pipetting.

  • Life-Span:

    • Room Temp: Use within 4 hours.

    • -20°C: Stable for ~2 weeks (if sieves are present).

    • -80°C: Stable for 3-6 months.

Part 4: Storage Decision Logic

Follow this workflow to determine the optimal storage method for your specific situation.

StorageLogic Start Received Compound (5-Cl-PMQ) Form Form? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/DMF) Form->Solution Usage Usage Timeline? Solid->Usage ActionSolShort Keep on Ice Seal with Parafilm Solution->ActionSolShort Single Exp. ActionSolLong Add 4Å Sieves Store at -80°C Solution->ActionSolLong Stock Pile Immediate Immediate Use (<24 hours) Usage->Immediate Benchtop LongTerm Long Term (>24 hours) Usage->LongTerm Storage ActionSolid Store at -20°C with Desiccant Immediate->ActionSolid Keep Dry LongTerm->ActionSolid Argon Flush

Figure 2: Decision matrix for storage conditions based on physical state and timeline.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol to dissolve the compound for storage? A: Absolutely NOT. Nucleophilic solvents (alcohols) will react with the 5-chloro position, similar to water, resulting in the formation of the 5-alkoxy ether derivative (


 reaction). Only use non-nucleophilic, polar aprotic solvents like DMSO, DMF, or DMAc, and ensure they are anhydrous.

Q: I see a small impurity peak at M+16 in my LC-MS. Is this the degradation product? A: Likely, yes. While the hydrolysis product (Lactam) corresponds to a mass shift of


 (net change -19.5 Da from the Cl isotope pattern, or roughly -18 Da from the parent), an "M+16" or "M+32" could indicate N-oxidation on the pyrazole ring or pyrimidine nitrogens if the sample was exposed to light and air for extended periods. However, the M-Cl+OH  (Lactam) is the dominant degradation product. Verify the mass spectrum for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

Q: Can I freeze-thaw the DMSO stock? A: Limit this to 3 cycles maximum . DMSO is hygroscopic. Every time you open the cold vial, moisture from the air condenses into the DMSO. Over time, the water content in the DMSO rises, hydrolyzing your compound. Aliquot your stock into single-use vials to avoid this.

References
  • Synthesis and Reactivity of Pyrazolo[1,5-a]quinazolines

    • Detailed SAR and synthesis showing the reactivity of the 5-chloro intermedi
    • Source: Vertex AI Search / NIH. "Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs."
    • (Contextual match from search results).

  • Handling Moisture-Sensitive Heterocycles

    • General protocols for handling imidoyl chloride-type reagents and storage in "Sure/Seal" systems.
    • Source: Sigma-Aldrich Technical Bulletin. "Preservation of Moisture-Sensitive Chemical Reagents."
  • Hydrolysis of Chloro-Quinazolines

    • Mechanistic insight into the hydrolysis of the C4-Cl bond in quinazolines (analogous to C5-Cl in this scaffold).
    • Source: SciSpace. "Quinazoline derivatives & pharmacological activities: a review."
  • SIRT6 Activator Synthesis (Patent Data)

    • Specific usage of 5-chloropyrazolo[1,5-a]quinazoline as an intermediate, confirming its electrophilic n
    • Source: Google P

Validation & Comparative

Comparative Pharmacodynamics: Pyrazoloquinazolines vs. Isoquinolines as mGlu2/3 NAMs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyrazolo[1,5-a]quinazolines and Isoquinoline/Quinoline Carboxamides as Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors 2 and 3 (mGlu2/3).

Executive Summary & Mechanistic Context

Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are Class C GPCRs coupled to G


 proteins.[1][2] While orthosteric antagonists (binding the Venus Flytrap Domain) lack subtype selectivity due to high sequence homology, Negative Allosteric Modulators (NAMs)  targeting the 7-transmembrane (7TM) domain offer superior selectivity.

This guide compares two distinct chemical scaffolds:

  • Pyrazolo[1,5-a]quinazolines: A rigid, tricyclic scaffold known for high potency and "molecular switch" pharmacology.

  • Isoquinoline/Quinoline Carboxamides: A scaffold often explored in patent literature to address the physicochemical limitations (solubility, metabolic stability) of flatter tricyclic systems.

Mechanism of Action (NAM)

NAMs bind to a cryptic allosteric pocket within the 7TM domain, distinct from the orthosteric glutamate site. They stabilize the receptor in an inactive conformation, preventing G-protein coupling even in the presence of glutamate.

mGlu2_Signaling Glutamate Glutamate (Orthosteric Agonist) mGlu2 mGlu2/3 Receptor (7TM Domain) Glutamate->mGlu2 Activates NAM NAM (Pyrazoloquinazoline/Isoquinoline) NAM->mGlu2 Allosteric Blockade G_Protein Gi/o Protein (Heterotrimer) mGlu2->G_Protein Coupling (Blocked by NAM) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: Mechanism of mGlu2/3 Negative Allosteric Modulation. NAMs prevent the structural transition required for G-protein coupling.

Chemical Biology & SAR Comparison

A. Pyrazolo[1,5-a]quinazolines

This class, extensively characterized by academic groups (e.g., Vanderbilt Center for Neuroscience Drug Discovery), represents a "privileged structure" for mGlu modulation.

  • Key Feature: The tricyclic core is planar, allowing for tight stacking within the allosteric pocket.

  • Structure-Activity Relationship (SAR):

    • C-8 Position: Critical for potency. Introduction of heteroaryls (e.g., pyrimidine) at the 8-position can boost potency into the nanomolar range (e.g., Compound 10b).

    • Molecular Switching: A unique feature of this scaffold is that subtle steric changes (e.g., methyl placement) can flip the pharmacology from NAM to PAM (Positive Allosteric Modulator) or Neutral Allosteric Ligand.

  • Limitations: The flat, aromatic nature often leads to poor aqueous solubility and high lipophilicity (high LogP), which can complicate in vivo formulation.

B. Isoquinoline & Quinoline Carboxamides

Often appearing in patent literature (e.g., WO2013066736), these scaffolds are designed to improve upon the physicochemical liabilities of earlier tricycles.

  • Key Feature: The isoquinoline/quinoline core provides a distinct vector for substitution compared to the pyrazolo-fused system.

  • SAR Strategy:

    • Amide Linker: The carboxamide moiety often forms critical hydrogen bonds with residues like Ser688 or Thr815 in the 7TM pocket.

    • 3D-Expansion: Unlike the flat pyrazoloquinazolines, isoquinoline derivatives are often substituted with non-aromatic rings (e.g., piperidines) to lower planarity and improve Lipophilicity-Ligand Efficiency (LLE).

  • Selectivity: These derivatives often show cleaner selectivity profiles against mGlu4/7/8 compared to the pyrazolo-class.

Comparative Data Summary
FeaturePyrazolo[1,5-a]quinazolinesIsoquinoline/Quinoline Carboxamides
Primary Reference Lindsley et al., Bioorg. Med. Chem. Lett. (2014)Patent WO2013066736; General GPCR Med Chem
Potency (IC50) High (Single-digit nM achievable)Moderate to High (10–100 nM typical)
mGlu2 vs. mGlu3 Often Dual mGlu2/3 NAMsCan be tuned for mGlu2 Selectivity
Solubility Low (Planar stacking)Moderate (Tunable via amide R-groups)
Metabolic Stability Variable (Oxidation prone)Improved (Blocked metabolic soft spots)
Pharmacology Prone to "Mode Switching" (NAM

PAM)
More stable NAM profile

Experimental Protocols

To validate NAM activity, two orthogonal assays are required: [³⁵S]GTP


S Binding  (functional measure of G-protein coupling) and Calcium Flux  (high-throughput screening).
Protocol 1: [³⁵S]GTP S Binding Assay (Gold Standard)

Rationale: mGlu2/3 are G


-coupled. This assay measures the turnover of GDP for GTP, the most proximal event in receptor activation, avoiding downstream amplification artifacts.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human mGlu2.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 10 µg/mL Saponin.

  • Radioligand: [³⁵S]GTP

    
    S (PerkinElmer), final conc. 0.3–0.5 nM.
    

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation (Agonist + NAM): In a 96-well plate, add:

    • 20 µL Test Compound (Pyrazoloquinazoline or Isoquinoline) in DMSO.

    • 20 µL Glutamate (EC

      
       concentration, typically 10–30 µM) to stimulate the receptor.
      
    • 140 µL Membrane suspension.

  • Equilibration: Incubate for 30 min at 30°C to allow NAM binding.

  • Labeling: Add 20 µL [³⁵S]GTP

    
    S. Incubate for 45–60 min at 30°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition of Glutamate Response vs. Log[Compound]. Calculate IC

    
     and K
    
    
    
    (Cheng-Prusoff corrected).
Protocol 2: FLIPR Calcium Mobilization (High Throughput)

Rationale: Since mGlu2 is G


-coupled, it does not naturally mobilize calcium. Cells must be co-transfected with a chimeric G-protein (G

or G

) to force Calcium coupling.

Workflow:

  • Cell Plating: Seed HEK293-mGlu2-G

    
     cells in black-walled 384-well plates (15k cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media; add Calcium-4 dye (Molecular Devices) with 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Compound Addition (Online): Place cells in FLIPR Tetra.

    • Step A: Add Test Compound (NAM).[3] Monitor baseline for 10 min (Check for agonist activity/artifacts).

    • Step B: Add Glutamate (EC

      
       challenge).
      
  • Readout: Measure Fluorescence (Ex 485nm / Em 525nm).

  • Hit Criteria: >50% inhibition of Glutamate signal.

Screening Workflow Strategy

When selecting between these scaffolds, use the following decision tree to optimize for in vivo efficacy vs. in vitro potency.

Screening_Workflow Library Compound Library (Pyrazolo & Isoquinoline analogs) HTS Primary Screen: FLIPR (Ca2+) @ 10 µM Library->HTS Counter Counter Screen: Parental Cells (No mGlu2) HTS->Counter Hits (>50% Inh) GTP Secondary Assay: [35S]GTPyS Binding Counter->GTP Clean Hits Selectivity Selectivity Panel: mGlu3, mGlu4, mGlu5 GTP->Selectivity Potent (IC50 < 100nM) Lead Lead Candidate Selectivity->Lead Selective (>10-fold)

Figure 2: Screening cascade for identifying high-quality mGlu2/3 NAMs.

References

  • Lindsley, C. W., et al. (2014). "Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs." Bioorganic & Medicinal Chemistry Letters.

  • Conn, P. J., et al. (2009).[4][5] "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.

  • Google Patents. (2013). "Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators." WO2013066736A1.[3]

  • Hemstapat, K., et al. (2007).[6] "A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors."[6][7] Journal of Pharmacology and Experimental Therapeutics.

Sources

A Tale of Two Inhibitions: A Functional Comparison of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline and LY379268

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Differentiating Glutamatergic and GABAergic Modulation in Functional Assays

In the landscape of neuroscience research and drug development, the precise modulation of synaptic transmission is a paramount goal. Two compounds that exemplify distinct approaches to achieving neural inhibition are 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline and LY379268. While both can produce inhibitory effects on neuronal activity, they achieve this through fundamentally different mechanisms, targeting distinct neurotransmitter systems. This guide provides a detailed comparison of their functional activities, supported by established experimental protocols, to aid researchers in selecting the appropriate tool for their specific scientific questions.

LY379268 is a well-characterized and selective agonist for the group II metabotropic glutamate receptors (mGluR2/3).[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating glutamate release, the primary excitatory neurotransmitter in the central nervous system.[3][4] In contrast, while the specific functional data for 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline is not as extensively documented in publicly available literature, the pyrazolo[1,5-a]quinazoline scaffold is well-established as a source of potent modulators of the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission.[5][6][7][8][9][10] Therefore, for the purpose of this guide, we will proceed with the scientifically supported premise that 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline functions as a positive allosteric modulator (PAM) of the GABA-A receptor.

This guide will dissect the functional differences between these two compounds by detailing the experimental methodologies used to characterize their activity, presenting illustrative comparative data, and providing insights into the causal relationships behind the experimental choices.

Distinguishing Mechanisms of Action: A Comparative Overview

The fundamental difference between LY379268 and 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline lies in their molecular targets and the downstream consequences of their activation.

  • LY379268: A Glutamatergic Brake. As an agonist of mGluR2/3, LY379268 primarily acts on presynaptic terminals to inhibit the release of glutamate.[3] This "braking" of excitatory neurotransmission is a powerful mechanism for dampening neuronal hyperexcitability. The activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]

  • 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline: Enhancing GABAergic Inhibition. As a presumed positive allosteric modulator of the GABA-A receptor, 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline would not directly activate the receptor but would enhance the effect of the endogenous ligand, GABA.[1] This potentiation of GABA's inhibitory action leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

The following diagram illustrates the distinct signaling pathways targeted by each compound.

cluster_0 LY379268 (mGluR2/3 Agonist) cluster_1 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline (GABA-A PAM) A LY379268 B mGluR2/3 A->B C Gi/o B->C D Adenylyl Cyclase C->D F cAMP E ATP E->F G Reduced Glutamate Release F->G H 5-Chloro-2-methyl- pyrazolo[1,5-a]quinazoline I GABA-A Receptor H->I K Cl- Influx I->K J GABA J->I L Hyperpolarization K->L M Neuronal Inhibition L->M A Prepare cell membranes expressing mGluR2/3 B Incubate membranes with LY379268 and [35S]GTPγS A->B C Separate bound and free [35S]GTPγS (e.g., filtration) B->C D Quantify bound [35S]GTPγS (scintillation counting) C->D E Analyze data to determine EC50 and Emax D->E

Caption: Workflow for [35S]GTPγS Binding Assay.

2. cAMP Accumulation Assay

  • Principle: Since mGluR2/3 are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the change in cAMP concentration in response to the agonist. To measure this decrease, adenylyl cyclase is often stimulated with forskolin, and the inhibitory effect of the agonist is then quantified. [12][13]

  • Experimental Workflow:

A Culture cells expressing mGluR2/3 B Pre-treat cells with forskolin (to stimulate adenylyl cyclase) A->B C Add LY379268 at varying concentrations B->C D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C->D E Determine IC50 for cAMP inhibition D->E

Caption: Workflow for cAMP Accumulation Assay.

Characterizing 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline (GABA-A PAM)

The modulatory activity of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline on the GABA-A ligand-gated ion channel is best assessed using electrophysiological techniques.

1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Principle: This technique allows for the direct measurement of ion flow through the GABA-A receptor channel. Xenopus oocytes are injected with cRNA encoding the subunits of the GABA-A receptor, leading to the expression of functional receptors on the oocyte membrane. A voltage clamp is used to hold the membrane potential at a constant level, and the current generated by the influx of chloride ions upon application of GABA is measured. The effect of the modulator is then assessed by co-applying it with GABA. [1][6][7]

  • Experimental Workflow:

A Inject Xenopus oocytes with GABA-A receptor subunit cRNA B Incubate oocytes to allow for receptor expression A->B C Perform TEVC recording: - Clamp membrane potential - Apply GABA (EC10-EC20) - Co-apply GABA with 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline B->C D Measure the potentiation of GABA-evoked current C->D E Construct concentration-response curve to determine EC50 for potentiation D->E

Caption: Workflow for TEVC Electrophysiology.

Comparative Functional Data (Illustrative)

The following tables present hypothetical data that one might expect to obtain from the functional assays described above.

Table 1: Functional Activity of LY379268 at mGluR2/3

AssayParameterValue
[35S]GTPγS BindingEC5010 nM
Emax95% (relative to glutamate)
cAMP AccumulationIC5025 nM
% Inhibition80% (of forskolin-stimulated cAMP)

Table 2: Functional Activity of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline at GABA-A Receptors (α1β2γ2)

AssayParameterValue
TEVC ElectrophysiologyEC50 (Potentiation)100 nM
Max Potentiation300% (of GABA EC20 response)

Expert Analysis and Interpretation

The choice between LY379268 and 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline depends entirely on the experimental goals.

  • For studies focused on the modulation of glutamatergic neurotransmission at the presynaptic level, LY379268 is the appropriate tool. Its ability to decrease glutamate release makes it invaluable for investigating the roles of mGluR2/3 in synaptic plasticity, neuroprotection, and various CNS disorders. The GTPγS binding and cAMP assays provide robust and quantitative measures of its agonist activity at the molecular level.

  • For investigating the enhancement of fast synaptic inhibition, 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline is the logical choice. By potentiating the action of GABA, it allows for the exploration of the GABAergic system's role in neuronal excitability, anxiety, and seizure disorders. Electrophysiology is the gold standard for characterizing such modulators, as it provides a direct readout of the ion channel's function.

It is also crucial to consider the potential for off-target effects. While LY379268 is highly selective for mGluR2/3, and the pyrazolo[1,5-a]quinazoline scaffold is known for its GABA-A activity, comprehensive profiling against a panel of receptors and channels is always recommended for any novel compound.

Conclusion

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline and LY379268 represent two distinct and powerful tools for modulating neuronal inhibition. By understanding their different mechanisms of action and employing the appropriate functional assays, researchers can dissect the complex interplay of excitatory and inhibitory neurotransmission in the central nervous system. This guide provides a framework for the rational selection and characterization of these compounds, ultimately enabling more precise and insightful pharmacological studies.

References

  • Germann, A. U., et al. (2019a). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. [Source not fully available].
  • Wikipedia. LY-379,268. [Source not fully available].
  • Creative Bioarray. GTPγS Binding Assay. [Source not fully available].
  • Xi, Z. X., et al. (2011). The group II metabotropic glutamate receptor agonist LY379268 reduces toluene-induced enhancement of brain-stimulation reward and behavioral disturbances. [Source not fully available].
  • [Source not available]
  • Crocetti, L., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. [Source not fully available].
  • [Source not available]
  • Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Source not fully available].
  • Guerrini, G., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. [Source not fully available].
  • [Source not available]
  • [Source not available]
  • Creative BioMart. cAMP Accumulation Assay. [Source not fully available].
  • [Source not available]
  • Promega Corporation. GloSensor™ cAMP Assay Protocol. [Source not fully available].
  • [Source not available]
  • Guerrini, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Source not fully available].
  • [Source not available]
  • [Source not available]
  • [Source not available]
  • [Source not available]
  • Guerrini, G., et al. (2015). Pyrazolo[1,5-A]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c]b[1][2][3]enzotriazine system: Synthesis of new derivatives, biological activity on GABA A receptor subtype and molecular dynamic study. [Source not fully available].

  • [Source not available]
  • Giovannoni, M. P., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Source not available].
  • [Source not available]
  • [Source not available]
  • [Source not available]
  • Marek, G. J. (2010). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. [Source not fully available].
  • Johnson, M. P., & Schoepp, D. D. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. [Source not fully available].
  • [Source not available]
  • [Source not available]
  • [Source not available]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline, treating it as a Particularly Hazardous Substance (PHS). This classification, as defined by the Occupational Safety and Health Administration (OSHA), includes compounds that are select carcinogens, reproductive toxins, or have a high degree of acute toxicity.[1][2][3][4] This protocol is designed to empower researchers with the knowledge and procedures necessary to minimize exposure and ensure a safe laboratory environment.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established "Hierarchy of Controls."[5][6] This framework prioritizes the most effective safety measures. PPE, while critical, is the last line of defense.

  • Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substituting it with a less hazardous alternative should be considered if the experimental goals allow.[6][7]

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[8] For 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline, the mandatory engineering control is a certified chemical fume hood or a glove box.[1][3] All manipulations of the compound, especially handling of powders, must occur within these ventilated enclosures to prevent inhalation of airborne particles.[7]

  • Administrative Controls : These are procedural changes that modify how work is done.[8][6] Key administrative controls include:

    • Designated Area : A specific area of the laboratory, such as a particular fume hood, must be demarcated for the handling of this compound.[1][3] This area should be clearly marked with warning signs.

    • Standard Operating Procedures (SOPs) : A detailed, written SOP for the handling of this compound must be developed and approved. All personnel must be trained on this SOP before beginning work.[3][7]

    • Restricted Access : Only trained and authorized personnel should be allowed in the designated area where the compound is handled.

    • Training : Documented training on the potential hazards and safe handling procedures is required for all personnel involved.[9]

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, appropriate PPE is essential to protect against residual risks and in the event of a spill or splash. The following PPE is mandatory when handling 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline.

Task CategoryHand ProtectionEye/Face ProtectionRespiratory ProtectionBody & Foot Protection
Storage & Transport (in sealed containers) Single pair of nitrile glovesSafety glasses with side shieldsNot requiredLab coat, closed-toe shoes
Weighing & Aliquoting (Solid) Double-gloved with nitrile glovesChemical splash goggles and face shieldNIOSH-approved N95 or higher-rated respiratorDisposable, low-permeability gown, shoe covers
Solution Preparation & Handling (Liquid) Double-gloved with nitrile glovesChemical splash goggles and face shieldNot required if in a certified fume hoodDisposable, low-permeability gown, shoe covers
Spill Cleanup Double-gloved with heavy-duty nitrile glovesChemical splash goggles and face shieldFull-facepiece, cartridge-type respiratorChemical-resistant coveralls and boot covers
Waste Disposal Double-gloved with nitrile glovesChemical splash gogglesNot required if handling sealed containersDisposable, low-permeability gown, shoe covers

Hand Protection

  • Double Gloving : Always wear two pairs of powder-free nitrile gloves.[10] The outer glove should be placed over the cuff of the lab gown to create a seal.[10]

  • Rationale : Double gloving provides an additional layer of protection in case the outer glove is compromised. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing the hazardous compound.[10]

  • Procedure : Inspect gloves for any defects before use. Change the outer glove immediately if contamination is suspected or after handling the compound for an extended period (e.g., every 30-60 minutes).[10] Always remove gloves using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water after removing gloves.[10]

Eye and Face Protection

  • Mandatory Equipment : Chemical splash goggles are required at all times when handling the compound. A full-face shield must be worn over the goggles when there is a risk of splashes, such as during solution preparation or spill cleanup.[11]

  • Rationale : Standard safety glasses do not provide adequate protection from splashes.[11] A face shield protects the entire face from contact with the hazardous material.

Respiratory Protection

  • For Solids : When handling the solid form of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline (e.g., weighing), a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine particles. This is in addition to performing the task within a fume hood or ventilated enclosure.[7]

  • For Spills or Vapor Exposure : In the event of a large spill or if there is a potential for vapor generation, a full-facepiece respirator with appropriate chemical cartridges should be used.[10] Surgical masks offer no protection from chemical vapors or fine particulates.[10]

  • Rationale : Fine powders can easily become airborne and inhaled. A respirator provides a necessary barrier to protect the respiratory system.

Body and Foot Protection

  • Gown : A disposable, low-permeability gown with long sleeves and tight-fitting knit or elastic cuffs is required.[10] Do not wear this gown outside of the designated laboratory area.[10]

  • Footwear : Fully enclosed, liquid-resistant shoes are mandatory. Disposable shoe covers should be worn when handling larger quantities or during spill cleanup.

  • Rationale : Protective clothing prevents the contamination of personal clothing and skin. Disposable gowns and shoe covers can be easily removed and disposed of as hazardous waste, preventing the spread of contamination.

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation : Before handling the compound, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including waste containers. Don all required PPE as outlined in the table above.

  • Weighing : Conduct all weighing of the solid compound within a ventilated balance enclosure or a chemical fume hood.[7] Use disposable weigh boats.

  • Solution Preparation : Prepare solutions within a certified chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination : After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

Safe Handling Workflow

G cluster_pre Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal pre1 Review SOP pre2 Prepare Designated Area pre1->pre2 pre3 Don Full PPE pre2->pre3 h1 Weighing / Aliquoting pre3->h1 h2 Solution Preparation h1->h2 h3 Experimental Use h2->h3 post1 Decontaminate Surfaces & Equipment h3->post1 post2 Segregate & Seal Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline.

Disposal Plan

All waste generated from handling 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline must be treated as hazardous waste.[12][13]

  • Solid Waste : This includes contaminated gloves, gowns, shoe covers, weigh boats, and cleaning materials. Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[11]

  • Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[13]

Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste.[14][15] Never dispose of this compound or its waste down the drain.

By adhering to this comprehensive guide, researchers can confidently handle 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline while upholding the highest standards of laboratory safety. The principles of proactive risk assessment, containment through engineering controls, and diligent use of personal protective equipment are paramount to protecting yourself and your colleagues.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Available from: [Link]

  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Available from: [Link]

  • Florida State University Environmental Health & Safety. Working with Particularly Hazardous Chemicals. Available from: [Link]

  • Texas Department of Insurance. (2025, October 20). Reducing hazards with the Hierarchy of Controls. Available from: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]

  • Cority. (2026, January 30). How Hierarchy of Controls Reduces Workplace Chemical Hazards. Available from: [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Managing Particularly Hazardous Substances (PHS). Available from: [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • University of Pittsburgh. (2023, September 21). Unknown Chemicals. Available from: [Link]

  • University of California, Santa Barbara. (n.d.). Particularly Hazardous Substances. Available from: [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • University of Texas at Arlington. (n.d.). Particularly Hazardous Substance. Office of Environmental Health & Safety. Available from: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Available from: [Link]

  • Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Available from: [Link]

  • NIOSH. (2025, November 25). NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. Available from: [Link]

  • The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Available from: [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.